Product packaging for 6-Chloro-1,3-dimethyluracil(Cat. No.:CAS No. 6972-27-6)

6-Chloro-1,3-dimethyluracil

Cat. No.: B186940
CAS No.: 6972-27-6
M. Wt: 174.58 g/mol
InChI Key: VATQPUHLFQHDBD-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dimethyluracil (CAS 6972-27-6) is an important organic intermediate with significant value in chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C6H7ClN2O2 and a molecular weight of 174.58 g/mol, is typically supplied as a white to orange to green powder or crystal . It has a melting point range of 110-114°C . Its primary research application is as a versatile building block in organic synthesis. It is a key precursor in the multi-step synthesis of essential drugs such as theophylline, a bronchodilator used to treat respiratory diseases . The compound is also a valuable substrate in photodimerization studies, which model UV-induced lesions in DNA, a significant area of biochemical research . Furthermore, this compound can be analyzed using reverse-phase (RP) HPLC methods, making it relevant for analytical method development and pharmacokinetic studies . The synthetic utility of this compound is demonstrated in patented industrial preparation methods. These processes often involve the chlorination of 1,3-dimethylbarbituric acid using reagents like phosphorus oxychloride (POCl3) in the presence of organic solvents and additives . Handling and Safety: This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. It may cause skin and serious eye irritation . Researchers should wear appropriate protective equipment, including gloves and eye/face protection, and handle the material in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Storage: For optimal stability, it is recommended to store this product in a cool, dark place at room temperature or below 15°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O2 B186940 6-Chloro-1,3-dimethyluracil CAS No. 6972-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,3-dimethylpyrimidine-2,4-dione
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InChI

InChI=1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATQPUHLFQHDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40220008
Record name 6-Chloro-1,3-dimethyluracil
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Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6972-27-6
Record name 6-Chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 6-Chloro-1,3-dimethyluracil

The primary and most well-documented method for synthesizing this compound involves the chlorination of a barbituric acid derivative. google.comguidechem.com

Chlorination of 1,3-Dimethylbarbituric Acid with Phosphorus Oxychloride

The synthesis of this compound is commonly achieved through the reaction of 1,3-dimethylbarbituric acid with a chlorinating agent, most notably phosphorus oxychloride (POCl₃). google.comprepchem.com This process typically involves refluxing 1,3-dimethylbarbituric acid with phosphorus oxychloride. google.com The reaction is then quenched with water to precipitate the desired product. guidechem.comgoogle.com An alternative starting material is 6-amino-1,3-dimethyluracil (B104193), which undergoes acidic hydrolysis to 6-hydroxyl-1,3-dimethyluracil before chlorination with phosphorus oxychloride. google.com

The efficiency of the chlorination reaction is significantly influenced by the choice of solvent and other reaction conditions. Water-insoluble organic solvents are often employed to facilitate the reaction. guidechem.comgoogle.com The reaction is typically carried out under reflux conditions, with temperatures ranging from 80–110°C for approximately 5 hours. After the reaction, the mixture is cooled, and water is added to quench the remaining phosphorus oxychloride, leading to the precipitation of the crude product. google.com This crude product can then be purified by recrystallization from solvents like methanol (B129727). google.com

SolventReactantsConditionsYieldReference
Toluene1,3-dimethylbarbituric acid, phosphorus oxychlorideReflux, 5 hoursHigh google.com
Trichloromethane1,3-dimethylbarbituric acid, phosphorus oxychloride, water (additive)Reflux, 5 hours~87.3% google.com
Xylene1,3-dimethylbarbituric acid, phosphorus oxychloride, methanol (additive)Reflux, 5 hours~88.6% google.com
Ethyl Acetate1,3-dimethylbarbituric acid, phosphorus oxychloride, ethanol (B145695) (additive)Reflux, 5 hours~89.1% google.com

The addition of certain substances can significantly improve the yield of this compound. guidechem.comgoogle.com Additives such as water or alcohol compounds have been shown to increase the product yield to between 84% and 90%. google.com These additives are believed to stabilize intermediates in the reaction. For instance, the slow, dropwise addition of water or methanol to the reaction mixture at low temperatures (below 20°C) before refluxing has been found to be an effective strategy. google.com The molar ratio of 1,3-dimethylbarbituric acid (or its 6-hydroxy derivative) to the additive is typically in the range of 1.0:0.05 to 1.0:0.5. google.com

AdditiveChlorinating AgentEffect on YieldReference
WaterPhosphorus oxychlorideIncreased to 84-90% google.com
EthanolPhosphorus oxychlorideIncreased to 84-90% google.com
MethanolPhosphorus oxychlorideIncreased to 80% google.com
WaterPhosphorus oxychloride and phosphorus trichloride (B1173362) mixtureIncreased to 80% google.com
Optimization of Reaction Conditions and Solvent Systems

Derivatization Strategies at the 5-Position of this compound

The 5-position of the this compound ring is a key site for further chemical modifications, allowing for the introduction of various functional groups.

Bromination for Introduction of Functional Groups

Bromination at the 5-position of this compound is a common strategy to create a versatile intermediate for further functionalization. This reaction is typically carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂). The reaction is often performed in a polar solvent like glacial acetic acid. beilstein-journals.org For example, this compound can be dissolved in glacial acetic acid, followed by the addition of acetic anhydride (B1165640) and then a dropwise addition of bromine. beilstein-journals.org The reaction is stopped by adding water and cooling, which causes the product, 5-bromo-6-chloro-1,3-dimethyluracil, to precipitate. beilstein-journals.org This brominated derivative serves as a precursor for cross-coupling reactions.

Sonogashira–Hagihara Cross-Coupling Reactions

The 5-bromo-6-chloro-1,3-dimethyluracil intermediate can undergo Sonogashira–Hagihara cross-coupling reactions to introduce alkynyl groups at the 5-position. This palladium-catalyzed cross-coupling reaction involves reacting the brominated uracil (B121893) derivative with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.org

The reaction is typically performed under an inert atmosphere. arkat-usa.org Common catalysts include palladium complexes like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂. beilstein-journals.orglibretexts.org Copper(I) iodide (CuI) is frequently used as a co-catalyst. beilstein-journals.org The base, often an amine like triethylamine, is used in excess and can also serve as the solvent. beilstein-journals.orgbeilstein-journals.org The reaction can be carried out at room temperature. beilstein-journals.org These conditions facilitate the formation of a C-C bond between the C5 position of the uracil ring and the terminal alkyne. libretexts.org

ReactantsCatalyst SystemSolvent/BaseConditionsProduct TypeReference
5-Bromo-6-chloro-1,3-dimethyluracil, ArylacetylenePd(PPh₃)Cl₂ (5 mol%), CuI (5 mol%)NEt₃ (10 equiv), DMSO25°C, 6 h5-Bromo-1,3-dimethyl-6-[2-(aryl)ethynyl]uracils beilstein-journals.org
Aryl or vinyl halide, Terminal alkynePalladium(0) catalyst, Copper(I) cocatalystAmine baseRoom temperatureConjugated enynes and arylalkynes libretexts.org

Formylation via Oxidative Cleavage of Alkynyl Intermediates

A key transformation involving this compound is its conversion into formylated derivatives through a multi-step process. This synthetic route begins with the introduction of an alkynyl group, which is subsequently cleaved to yield the desired formyl moiety.

The process commences with commercially available this compound. beilstein-journals.org The initial step involves bromination at the 5-position of the uracil ring to produce 5-bromo-6-chloro-1,3-dimethyluracil. beilstein-journals.org This di-halogenated intermediate is then subjected to a Sonogashira–Hagihara cross-coupling reaction with a suitable terminal alkyne. beilstein-journals.org This reaction selectively substitutes the chloro group at the 6-position, creating a 6-alkynyl-5-bromo-1,3-dimethyluracil intermediate. beilstein-journals.org

The final and crucial step is the oxidative cleavage of the triple bond of the alkynyl group to generate a formyl group. Reagents such as ozone (O₃) or ruthenium tetroxide (RuO₄) are employed for this transformation. orgoreview.com This cleavage breaks down the alkyne, resulting in the formation of a carbonyl group at the 6-position, thus yielding a 6-formyl-1,3-dimethyluracil derivative. The general principle of ozonolysis on alkynes involves the breaking of both the sigma and pi bonds of the triple bond to form carbonyl compounds. chemistrysteps.com

StepReaction TypeStarting MaterialKey ReagentsProduct
1BrominationThis compoundBromine, Acetic Anhydride5-Bromo-6-chloro-1,3-dimethyluracil
2Sonogashira Coupling5-Bromo-6-chloro-1,3-dimethyluracilTerminal Alkyne, Pd/Cu catalyst6-Alkynyl-5-bromo-1,3-dimethyluracil
3Oxidative Cleavage6-Alkynyl-5-bromo-1,3-dimethyluracilOzone (O₃) or Ruthenium Tetroxide (RuO₄)6-Formyl-5-bromo-1,3-dimethyluracil

Reactions of this compound with Nucleophiles

This compound is a highly useful intermediate for synthesizing a wide array of 6-substituted uracil derivatives. acs.orgpharmaffiliates.com Its reactivity is characterized by the susceptibility of the C-6 position to nucleophilic attack, leading to the displacement of the chloro group. acs.orgresearchgate.net This property allows for the introduction of various functional groups onto the pyrimidine (B1678525) ring.

Nucleophilic Displacement Reactions for 6-Substituted Derivatives

The chloro substituent at the 6-position of 1,3-dimethyluracil (B184088) is readily displaced by a variety of nucleophiles, providing a direct route to functionalized uracil compounds. These reactions are fundamental in medicinal and organic chemistry for creating libraries of potential bioactive molecules.

For instance, the reaction with nitrogen-based nucleophiles is a common strategy. This compound reacts with 3-chloropropylamine (B7771022) in a nucleophilic substitution to yield 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil. This product serves as a key intermediate in the synthesis of the antihypertensive drug urapidil (B1196414). Similarly, reactions with heterocyclic amines like pyridines and 1-methylimidazole (B24206) result in the formation of uracilium salts with good yields of 65-67%. conicet.gov.ar

Carbon-based nucleophiles also react effectively. The treatment of this compound with the sodium salt of ethyl acetoacetate (B1235776) in anhydrous dimethylformamide (DMF) leads to the formation of ethyl 2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)-3-oxobutanoate. mdpi.com

Below is a table summarizing these nucleophilic displacement reactions.

NucleophileReagents/ConditionsProduct
3-ChloropropylaminePolar aprotic solvent (e.g., dioxane), reflux6-[(3-Chloropropyl)amino]-1,3-dimethyluracil
Pyridine-1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)pyridinium chloride
1-Methylimidazole-1,3-Dimethyl-6-(1-methyl-1H-imidazol-3-ium-3-yl)pyrimidin-2-olate chloride
Ethyl acetoacetateSodium Hydride (NaH), Anhydrous DMFEthyl 2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)-3-oxobutanoate

Reactions with Dimethylsulfoxonium Methylide

A particularly notable reaction of this compound is its interaction with dimethylsulfoxonium methylide, a sulfur ylide. acs.org This reaction does not result in a simple substitution but leads to the formation of a stable sulfoxonium ylide intermediate, which can then be used to synthesize other complex uracil derivatives, including cyclopropyl-fused systems. acs.orgacs.org

The reaction between this compound and two equivalents of dimethylsulfoxonium methylide in tetrahydrofuran (B95107) (THF) yields a stable, crystalline sulfoxonium ylide, specifically dimethylsulfoxonium (1,3-dimethyl-6-uracilyl)methylide, in a 51% yield. acs.orgcolab.ws This ylide is a stable solid that can be stored for months. acs.org

The proposed mechanism for its formation involves three key steps: acs.org

Nucleophilic Attack: The dimethylsulfoxonium methylide attacks the C-6 position of the uracil ring.

Chloride Elimination: The chloride ion is eliminated, forming an intermediate sulfoxonium chloride salt.

Deprotonation: A second equivalent of the dimethylsulfoxonium methylide acts as a base, deprotonating the carbon adjacent to the sulfur, to yield the final, stable sulfoxonium ylide. acs.org

The synthesized dimethylsulfoxonium (1,3-dimethyl-6-uracilyl)methylide is a versatile intermediate that readily reacts with various electrophiles and electron-deficient olefins. acs.orgacs.org Its reaction with benzoyl chloride, an electrophile, is condition-dependent. In the presence of triethylamine, a benzoylated ylide is formed in 72% yield. acs.org However, in the absence of a base, the reaction in refluxing acetonitrile (B52724) yields a mixture of nucleophilic substitution products, namely 6-(α-chlorophenacyl)uracil (34%) and 6-(chloromethyl)uracil (B101096) (42%). acs.org

Furthermore, the ylide reacts with electron-deficient olefins in a manner that leads to the formation of cyclopropane (B1198618) rings. acs.orgcolab.ws

The treatment of dimethylsulfoxonium (1,3-dimethyl-6-uracilyl)methylide with electron-deficient olefins is a direct method for the synthesis of 6-cyclopropyluracils. acs.orgacs.org This reaction represents a cyclopropanation where the ylide transfers its methylene (B1212753) group to the carbon-carbon double bond of the olefin. This transformation is a key objective of studying the reactivity of the uracilyl sulfoxonium ylide, providing access to a range of 6-cyclopropyluracil derivatives (compounds 20-31 as referenced in the literature). acs.org

Subsequent Reactions with Electrophiles and Electron-Deficient Olefins

Photochemical Reactions of this compound

The C5-C6 double bond in this compound is the primary site of its photochemical reactivity. UV irradiation excites the molecule, enabling it to undergo a variety of reactions, most notably cycloadditions and acid-catalyzed rearrangements, leading to diverse and intricate chemical structures.

Acid-Catalyzed Photoreactions in Different Media

The presence of an acid, such as trifluoroacetic acid (TFA), dramatically alters the course of the photoreactions of this compound, particularly in aromatic solvents like benzene (B151609). oup.comjst.go.jp These acid-catalyzed reactions can lead to the formation of complex polycyclic structures.

When this compound is irradiated in benzene in the presence of TFA at ambient temperature, the primary product is 1,3-dimethylcyclooctapyrimidine-2,4-dione. oup.comjst.go.jp This reaction is believed to proceed through an initial ortho-cycloaddition of benzene to the uracil, followed by the elimination of hydrogen chloride and subsequent isomerization. clockss.org Similar reactions with monosubstituted benzenes also furnish the corresponding cyclooctapyrimidine-2,4-dione derivatives. jst.go.jp

The reaction conditions, especially temperature and reaction time, play a crucial role in determining the final products.

When the acid-catalyzed photoreaction of this compound in benzene is conducted in a frozen state (at -15 to -20 °C), a different set of products emerges. oup.com Instead of the cyclooctapyrimidine derivative, three novel photocycloadducts are formed:

7-chloro-1,3-dimethyl-4b,5,7a,8-tetrahydropentaleno[1,2-e]pyrimidine-2,4-dione

5-chloro-1,3-dimethyl-4b,7,7a,8-tetrahydropentaleno[1,2-e]pyrimidine-2,4-dione

6-chloro-10,12-diazapentacyclo[6.4.0.0¹,³.0²,⁵.0⁴,⁸]dodecane-9,11-dione oup.com

The formation of these pentalenopyrimidine derivatives is thought to involve the addition of hydrogen chloride to an intermediate, followed by an intramolecular [2+2] photocycloaddition to yield the pentacyclic compound. oup.com

Furthermore, prolonged irradiation (18 hours) of this compound with mesitylene (B46885) in the presence of TFA also leads to the formation of novel pentalenopyrimidine derivatives and a diazapentacyclo[6.4.0.0¹,³.0²,⁶.0⁴,⁸]dodecane. nih.govjst.go.jp This contrasts with shorter irradiation times (1 hour), which predominantly yield a pentamethylcyclooctapyrimidine derivative and a different diazapentacyclic isomer. nih.gov

Formation of Cyclooctapyrimidine Derivatives

Synthesis of Heterocyclic Systems from this compound

The reactivity of the C6-chloro substituent in this compound makes it a versatile precursor for the construction of various fused heterocyclic systems. The electron-withdrawing nature of the adjacent carbonyl groups and the pyrimidine ring nitrogen atoms activates the C6 position for nucleophilic substitution, which is a key first step in many annulation strategies.

The synthesis of pyrazolo[3,4-d]pyrimidinediones from this compound and its analogs is a well-established route for creating this important class of fused heterocycles. A primary synthetic strategy involves the initial conversion of the 6-chloro derivative into a more reactive intermediate, 6-hydrazino-1,3-dimethyluracil. This is readily accomplished by treating the starting chlorouracil with hydrazine (B178648) hydrate (B1144303). google.com The resulting hydrazino derivative serves as a key building block for the subsequent cyclization to form the pyrazole (B372694) ring.

One effective method involves a two-step sequence starting from the analogous 6-chloro-1-methyluracil (B1587473). scirp.org First, hydrazinolysis displaces the chloro group to form the 6-hydrazino-1-methyluracil intermediate. This intermediate is then condensed with various substituted aromatic aldehydes to yield the corresponding hydrazones. scirp.org In the final step, these hydrazones undergo oxidative cyclization upon treatment with thionyl chloride (SOCl₂) to afford the target 5-aryl-1-methylpyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones in good yields. scirp.org This methodology is applicable to the 1,3-dimethyluracil series, providing a reliable pathway to a range of substituted pyrazolo[3,4-d]pyrimidinediones.

The outcomes of the condensation and cyclization reactions starting from the 1-methyl analog are detailed below.

Table 1: Synthesis of 5-Aryl-1-methylpyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones This table is based on data for the analogous 6-chloro-1-methyluracil starting material. scirp.org

Starting Aldehyde Intermediate Hydrazone Final Product Yield (%)
4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine 5-(4-Hydroxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione 79
3-Chlorobenzaldehyde 3-Chlorobenzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine 5-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione 91
4-Chlorobenzaldehyde 4-Chlorobenzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine 5-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione 92

An alternative pathway to this heterocyclic system starts not with this compound itself, but with a more functionalized derivative. For instance, 6-chloro-5-formyl-1,3-dimethyluracil (B112526) can be converted into 5,6-dicyano-1,3-dimethyluracil. jst.go.jp The treatment of this dicyano derivative with hydrazine hydrate directly yields 3-amino-5,7-dimethylpyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, demonstrating another route where the pyrimidine ring is pre-functionalized before the pyrazole ring closure. jst.go.jp

Furthermore, photolysis of this compound in the presence of a 1,3,4-oxadiazole (B1194373) derivative has been shown to produce a pyrazolo[3,4-d]pyrimidine structure, indicating that photochemical methods can also be employed for this transformation. tsijournals.com

Advanced Spectroscopic and Computational Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Chloro-1,3-dimethyluracil in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons attached to the nitrogen atoms (N1-CH₃ and N3-CH₃) appear as sharp singlets. For instance, in one study, these signals were observed at approximately 3.36 ppm and 3.40 ppm. uni-rostock.de The proton at the C5 position of the uracil (B121893) ring also gives a singlet, typically found further downfield. acs.org The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, revealing the chemical environment of each carbon atom in this compound. The spectrum shows distinct signals for the two methyl carbons, the carbons of the pyrimidine (B1678525) ring, and the carbonyl carbons. For example, the methyl carbons (N-CH₃) typically resonate at around 28.1 ppm and 31.4 ppm in CDCl₃. acs.org The ring carbons (C5 and C6) and the carbonyl carbons (C2 and C4) appear at characteristic downfield shifts, reflecting their electronic environments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight of approximately 174.58 g/mol . sielc.commoneidechem.compharmaffiliates.com

High-Resolution Mass Spectrometry (HRMS) offers a more precise measurement of the molecular mass, allowing for the determination of the exact elemental formula. For instance, HRMS analysis of a related derivative confirmed its molecular formula as C₁₆H₁₄O₂N₂ by finding a mass of 266.1055, which was consistent with the calculated value. semanticscholar.org This high level of accuracy is crucial for unambiguously identifying the compound and distinguishing it from isomers.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. DFT calculations have been employed to study related uracil compounds, providing information on molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netacu.edu.inuni-muenchen.deresearchgate.net These theoretical calculations can predict NMR chemical shifts and help in the interpretation of experimental spectra. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to elucidate the electronic structure of related heterocyclic systems. mdpi.com Such computational studies are invaluable for understanding the fundamental characteristics of this compound at a molecular level.

Ab initio Calculations for Intermolecular Interactions

Ab initio computational methods serve as a powerful tool for investigating the non-covalent interactions that govern the supramolecular chemistry of this compound. These calculations provide detailed insights into the nature and strength of intermolecular forces, such as hydrogen and halogen bonds, which are critical in determining the crystal packing and molecular recognition behavior of the compound.

Theoretical studies have been conducted on the intermolecular (2+2)-cycloadditions of uracil derivatives. researchgate.net For instance, the acid-catalyzed photoreaction of this compound with various polycyclic arenes has been shown to result in 1,2-cycloaddition, forming cyclobutapyrimidines. researchgate.net Ab initio calculations are instrumental in understanding the mechanisms and regiochemistry of such intermolecular reactions. researchgate.net

While direct ab initio studies on this compound's crystal structure are not extensively detailed in available literature, valuable comparisons can be drawn from research on structurally similar compounds. For example, computational analyses of 5-halo-1,3-dimethyluracils have elucidated the role of both conventional and non-conventional intermolecular bonds. jyu.fi In these related molecules, quantum chemical calculations showed that while non-conventional hydrogen bonds are a common feature, halogen bonds become significant in directing the crystal structures of the bromo and iodo derivatives. jyu.fi

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been crucial in understanding the electronic structure and chemical reactivity of this compound. The distribution of electron density, the nature of molecular orbitals (especially the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps derived from these calculations provide a foundation for predicting how the molecule will behave in chemical reactions.

The reactivity of this compound is notably demonstrated in its photochemical reactions. UV irradiation in the presence of alkenes or other arenes can lead to photocycloaddition reactions. researchgate.net For example, its acid-catalyzed photoreaction with mesitylene (B46885) leads to the formation of photocycloadducts. jst.go.jp The electronic structure of the molecule, specifically the excited states accessible upon UV irradiation, dictates the course of these reactions. Theoretical models help to rationalize the observed regiochemistry and stereoselectivity of these cycloadditions. researchgate.net

In a related compound, 6-chloro-3-methyluracil (B41288), DFT calculations were used to confirm the structure of its copper(II) complex. researchgate.net Such studies provide insight into the ligand's coordination behavior, which is a direct consequence of its electronic properties, including the location of lone pairs and regions of negative electrostatic potential that are favorable for metal binding. researchgate.net

Free-Wilson Analysis in Predicting Contributions to Enthalpies of Formation

The Free-Wilson analysis is a quantitative structure-property relationship (QSPR) method that assumes the contribution of each substituent to a particular molecular property, such as the enthalpy of formation, is additive and independent of other substituents. While a specific Free-Wilson analysis for this compound was not found in the surveyed literature, a comprehensive study on methylated uracils demonstrates the application of this method to the uracil scaffold. researchgate.net

In that study, researchers performed high-level G4 quantum-chemical calculations to determine the gas-phase enthalpies of formation for all possible methylated uracils. researchgate.net A Free-Wilson analysis was then successfully applied to these calculated values to quantify the contribution of methyl groups at each specific position on the uracil ring. researchgate.net This approach allows for the prediction of enthalpies of formation for polysubstituted derivatives based on the sum of individual substituent contributions.

The study established the following contributions of methylation at different positions to the gas-phase enthalpy of formation of the uracil ring. researchgate.net

Substituent PositionContribution to ΔfH°(g) (kJ·mol⁻¹)
N1-methyl-22.9
N3-methyl-22.3
C5-methyl-37.7
C6-methyl-39.0

This interactive table is based on data from a Free-Wilson analysis of G4-calculated enthalpies of formation for methylated uracils. researchgate.net

This research validates the Free-Wilson model for the uracil system and provides a framework for its extension to other substituents. researchgate.net To perform a similar analysis for this compound, one would need a dataset of enthalpies of formation for various chlorinated and methylated uracils. The total enthalpy of formation could then be deconstructed into the contribution from the parent uracil ring plus the specific contributions from the methyl groups at the N1 and N3 positions and the chloro group at the C6 position. This methodology highlights a powerful predictive tool for estimating thermochemical properties of complex uracil derivatives. researchgate.net

Medicinal Chemistry and Biological Research Applications of 6 Chloro 1,3 Dimethyluracil Derivatives

Precursor in Pharmaceutical Synthesis

6-Chloro-1,3-dimethyluracil is a key intermediate in the synthesis of various pharmaceutical compounds. pharmaffiliates.comyunuochem.com Its ability to undergo nucleophilic substitution reactions at the 6-position allows for the introduction of diverse functional groups, leading to the creation of complex molecules with therapeutic potential.

Intermediates for Antihypertensive Drugs (e.g., Urapidil (B1196414), Nifekalant)

A significant application of this compound is in the preparation of antihypertensive drugs, most notably Urapidil and Nifekalant. yunuochem.comgoogle.comgoogle.comallchemlifescience.com

Urapidil Synthesis:

The synthesis of Urapidil, a drug used to treat high blood pressure, often involves this compound as a starting material. In one synthetic route, this compound is reacted with 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine to yield Urapidil. google.com An alternative pathway involves the initial reaction of this compound with 3-chloropropylamine (B7771022) to form the intermediate 6-[(3-chloropropyl)amino]-1,3-dimethyluracil. This intermediate is then further reacted with 1-(2-methoxyphenyl)piperazine (B120316) to produce Urapidil. researchgate.netresearchgate.net The use of phase-transfer catalysts, such as β-cyclodextrin, has been shown to improve the efficiency and yield of this reaction. researchgate.netresearchgate.net

Nifekalant Synthesis:

This compound is also an important intermediate in the synthesis of Nifekalant, a class III antiarrhythmic agent. google.comallchemlifescience.comnih.gov The synthesis of Nifekalant from this compound involves a multi-step process that highlights the versatility of this precursor in building complex drug molecules. nih.gov

Table 1: Synthesis of Antihypertensive Drug Intermediates

Starting Material Reagent Intermediate Application
This compound 3-Chloropropylamine 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil Precursor for Urapidil synthesis
This compound 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamine Urapidil Antihypertensive drug google.com

Investigation of Biological Activities

Derivatives of this compound have been the subject of extensive research to explore their potential biological activities. conicet.gov.ar The structural similarity of the uracil (B121893) core to the nucleobases found in DNA and RNA suggests that these compounds could interfere with essential cellular processes in pathogens and cancer cells.

Antiviral Properties

Several derivatives of this compound have demonstrated promising antiviral activity. cymitquimica.com These compounds are being investigated for their ability to inhibit the replication of various viruses.

For instance, some 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives, synthesized from 6-azido-1,3-dimethyluracil (which can be derived from this compound), have been tested for their antiviral effects against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1). researchgate.net

One of the proposed mechanisms for the antiviral activity of these uracil derivatives is the inhibition of viral DNA polymerase. By acting as nucleoside analogues, these compounds can be incorporated into the growing viral DNA chain, leading to chain termination and the halting of viral replication. Their structural similarity to natural nucleosides allows them to compete for the active site of the viral DNA polymerase, effectively blocking its function.

Anticancer Activity

The potential of this compound derivatives as anticancer agents has also been a significant area of research. researchgate.net The rationale behind this is that the uracil scaffold can be recognized by cellular machinery, allowing these compounds to be taken up by cancer cells and interfere with their growth and proliferation.

A key mechanism underlying the anticancer activity of these derivatives is the disruption of DNA synthesis in cancer cells. lookchem.com Similar to their antiviral action, these compounds can act as pyrimidine (B1678525) antagonists. By mimicking natural pyrimidines, they can inhibit enzymes involved in nucleotide biosynthesis or be incorporated into DNA, leading to a dysfunctional genetic code and ultimately, cell death. The presence of the chloro group and other substituents on the uracil ring can enhance this activity.

Table 2: Investigated Biological Activities of this compound Derivatives

Biological Activity Proposed Mechanism Target
Antiviral Inhibition of viral DNA polymerase Viruses (e.g., HAV, HSV-1) researchgate.net
Anticancer Disruption of DNA synthesis lookchem.com Cancer Cells
Potent Cytotoxicity against Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. The structural similarity of these compounds to endogenous nucleobases allows them to be potential anticancer agents. For instance, certain derivatives have been shown to reduce the viability of cancer cells in a dose-dependent manner.

In vitro studies have highlighted the efficacy of these compounds. For example, some this compound derivatives have exhibited potent cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating a significant reduction in cell viability. The presence of specific functional groups, such as an azido (B1232118) group, has been shown to enhance activity against leukemia and non-small cell lung cancer cells in particular. mdpi.com

The cytotoxic potential is not uniform across all derivatives or all cancer cell lines. The structure-activity relationship (SAR) reveals that modifications to the uracil core significantly influence the anticancer activity. mdpi.com For example, in one study, unsubstituted azide (B81097) derivatives showed the best inhibitory potential against a range of cancer cell lines. mdpi.com Conversely, dibrominated compounds generally exhibited the lowest potency. mdpi.com

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Derivative TypeCancer Cell LineActivity
Azide DerivativesLeukemia, Non-small cell lung cancerEnhanced activity
Monobrominated DerivativesVarious solid tumorsModerate to high activity
Dibrominated DerivativesMost cancer typesLowest potency

This table is a representation of general trends observed in research studies and specific activities can vary based on the full molecular structure.

Potential in Combination Therapies

The potential of this compound derivatives extends to their use in combination with existing chemotherapeutic agents. Their structural resemblance to nucleobases suggests they could interfere with DNA synthesis in rapidly dividing cancer cells, potentially enhancing the efficacy of other anticancer drugs. While this area of research is still emerging, initial findings are promising and suggest a synergistic effect when used in combination therapies.

Antimicrobial and Antifungal Activities

Derivatives of this compound have been investigated for their antimicrobial properties. Preliminary studies have indicated that these compounds may possess both antimicrobial and antifungal activities, although further research is needed to fully understand their efficacy.

One area of exploration has been the synthesis of novel heterocyclic compounds derived from 6-amino-1,3-dimethyluracil (B104193), a related compound. These derivatives have been evaluated for their antimicrobial activity against various bacteria and fungi. researchcommons.org For instance, some thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one (B167674) derivatives have been synthesized and tested. researchcommons.org

Antibacterial Effects Against Gram-Positive and Gram-Negative Bacteria

Research has shown that certain derivatives of this compound exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a copper(II) complex derived from 6-chloro-3-methyluracil (B41288) demonstrated a notable antibacterial effect against E. coli and P. aeruginosa (Gram-negative), as well as S. aureus and B. cereus (Gram-positive). researchgate.net

Studies on derivatives of the related 6-amino-1,3-dimethyluracil have also provided insights. Some of these derivatives showed moderate to good antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 mg/mL against bacteria such as Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com However, in another study, some thiazolidin-4-one derivatives of 6-amino-1,3-dimethyluracil showed no inhibition against Escherichia coli and Staphylococcus epidermidis. researchcommons.org This highlights the variability in antibacterial activity based on the specific structural modifications of the uracil core.

The following table presents a summary of the antibacterial activity of some uracil derivatives.

Bacterial StrainTypeDerivative Activity
Escherichia coliGram-NegativeActive (some derivatives) researchgate.net
Pseudomonas aeruginosaGram-NegativeActive (some derivatives) researchgate.netmdpi.com
Staphylococcus aureusGram-PositiveActive (some derivatives) researchgate.netmdpi.com
Bacillus cereusGram-PositiveActive (some derivatives) researchgate.net
Klebsiella pneumoniaeGram-NegativeActive (some derivatives) mdpi.com
Staphylococcus epidermidisGram-PositiveNo inhibition (some derivatives) researchcommons.org

This table summarizes findings from different studies; the activity is highly dependent on the specific derivative tested.

Antioxidant Studies

The antioxidant potential of derivatives of this compound and related compounds has been a subject of investigation. researchcommons.orgrjptonline.orgresearchgate.net For example, some new β-Lactam derivatives synthesized from 6-amino-1,3-dimethyluracil have been studied for their antioxidant activity. rjptonline.org Similarly, novel 1,2,4-triazine (B1199460) and 1,2-diazine derivatives of 6-amino-1,3-dimethyluracil have been evaluated for their antioxidant properties. researchgate.net

Mechanisms of Biological Action

The biological activities of this compound derivatives are intrinsically linked to their chemical structure, which allows for various molecular interactions.

Interaction with Nucleic Acids and Proteins

As a derivative of uracil, a fundamental component of nucleic acids, this compound and its derivatives have the potential to interact with nucleic acids and proteins. This structural similarity may allow them to interfere with biological processes such as DNA replication and transcription. The presence of the chloro group and other substituents can influence its reactivity and its ability to participate in specific biochemical pathways.

The ability of these compounds to integrate into nucleic acid structures is a proposed mechanism for their anticancer effects, potentially leading to the disruption of DNA synthesis in rapidly proliferating cancer cells. Furthermore, the interactions of these derivatives are not limited to nucleic acids. They can also interact with proteins, potentially inhibiting enzymes that are crucial for cell survival and proliferation. For instance, some uracil derivatives are known to inhibit nucleotide synthesis enzymes.

Enzyme Inhibition

Derivatives of this compound have been the subject of significant research as inhibitors of various enzymes, a property stemming from their structural similarity to endogenous nucleobases. This allows them to act as competitive inhibitors or substrate analogs, interfering with critical biological pathways.

One of the primary targets for these derivatives is thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. Research has led to the discovery of 5-substituted-6-chlorouracils as potent inhibitors of human thymidine phosphorylase. acs.org A study found that introducing hydrophobic groups at the C5 position of the 6-chlorouracil (B25721) scaffold significantly boosts inhibitory activity. acs.org The most effective compounds in this class feature a five- or six-membered cyclic system containing π-electrons at the C5 position, with a chlorine atom retained at C6. acs.org For instance, 6-Chloro-5-cyclopent-1-en-1-yluracil has demonstrated high efficiency, with a dissociation equilibrium constant (Kᵢ) of 0.20 ± 0.03 µM for thymidine phosphorylase. acs.org Another derivative, 6-Chloro-5-formyl-1,3-dimethyluracil (B112526), is also noted for its potential to inhibit enzymes involved in nucleotide synthesis, such as TP.

Table 1: Inhibition of Human Thymidine Phosphorylase by 5-Substituted-6-chlorouracil Derivatives

Compound Substituent at C5 Kᵢ (µM)
6-Chloro-5-cyclopent-1-en-1-yluracil Cyclopent-1-en-1-yl 0.20 ± 0.03
6-Chloro-5-phenyluracil Phenyl 0.55 ± 0.08
6-Chloro-5-cyclohex-1-en-1-yluracil Cyclohex-1-en-1-yl 0.81 ± 0.12

Data sourced from Nencka et al., Journal of Medicinal Chemistry. acs.org

The inhibitory action of uracil derivatives extends to other enzyme families, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are targets for various diseases. biruni.edu.tr A series of novel uracil-appended benzylic amines were synthesized and evaluated for their inhibitory potential against human carbonic anhydrase isoforms (hCA I and hCA II) and AChE. biruni.edu.tr These compounds displayed significant inhibition, with Kᵢ values in the nanomolar range, suggesting their potential for development as treatments for conditions like glaucoma and Alzheimer's disease. biruni.edu.tr

Table 2: Inhibition of hCA I, hCA II, and AChE by Uracil-Appended Benzylic Amine Derivatives

Compound Kᵢ for hCA I (nM) Kᵢ for hCA II (nM) Kᵢ for AChE (nM)
Derivative 1 36.10 ± 5.22 16.33 ± 4.91 2.28 ± 0.41
Derivative 2 45.21 ± 9.87 25.44 ± 6.13 3.15 ± 0.55
Derivative 3 110.31 ± 54.81 72.03 ± 28.86 5.25 ± 0.75

Data represents a selection of derivatives evaluated by Gecibesler et al. biruni.edu.tr

Furthermore, the structural similarity of these compounds to nucleobases allows them to potentially interfere with viral replication by inhibiting viral polymerases, presenting another avenue for therapeutic development.

Modulation of Receptor Activity (e.g., Serotonin (B10506) and Adrenergic Receptors)

Derivatives of this compound have been investigated for their ability to modulate the activity of G-protein coupled receptors, particularly serotonin and adrenergic receptors. This line of research is often inspired by existing drugs like Urapidil, an antihypertensive agent that acts on both α1-adrenergic and serotonin 5-HT₁ₐ receptors. The compound 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, identified as an impurity in Urapidil synthesis, is presumed to have the potential for similar interactions due to its structural relationship.

Research into multifunctional agents targeting both adrenergic and serotoninergic systems is driven by the role these systems play in central nervous system disorders such as anxiety. mdpi.com A study exploring phenylpiperazine-hydantoin derivatives, which share structural motifs with potential uracil-based agents, revealed compounds with high affinity for both α₁-adrenergic and serotonin receptors. mdpi.com This dual activity is a sought-after profile for developing novel anxiolytic agents. mdpi.com The investigation demonstrated that specific substitutions on the arylpiperazine ring system are crucial for achieving high affinity and selectivity. mdpi.com For example, certain derivatives were identified as potent dual 5-HT₁ₐ/α₁-adrenergic receptor ligands. mdpi.com

Table 3: Receptor Binding Affinity (Kᵢ, nM) of Selected Arylpiperazine Derivatives

Compound α₁-Adrenergic 5-HT₁ₐ 5-HT₇
Compound 5 58.7 1000 83.1
Compound 12 26.3 24.1 1260
Compound 13 41.6 28.5 1150
Compound 14 11.9 240 1860

Data sourced from Stary-Podkowalna et al., International Journal of Molecular Sciences. mdpi.com

The findings underscore the potential of using the uracil scaffold as a foundation for designing ligands that can simultaneously modulate multiple receptor systems, offering a pathway to new therapeutics for complex neurological and cardiovascular conditions.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this compound derivatives. These investigations systematically alter the chemical structure to understand how specific molecular features influence biological activity.

In the context of antibacterial agents, SAR studies on related bromo-chloropyrimidine derivatives have shown that the presence of an amino (-NH₂) group can enhance activity against Gram-negative bacteria like E. coli. researchgate.net This highlights how different functional groups can be strategically incorporated to target specific biological systems.

The versatility of the uracil core is further demonstrated in the development of histamine (B1213489) H1 antagonists, where a 6-amino-pyrimidine-2,4(1H,3H)-dione moiety was incorporated into phenothiazine (B1677639) carboxylic acid derivatives to evaluate their antagonist properties. lookchem.com The chemical reactivity of the scaffold has also been explored; for example, the synthesis of 5-bromo-1,3-dimethyl-6-[2-(aryl)ethynyl]uracils showed that the yields were sensitive to the electronic properties of the aryl group, with strong electron-withdrawing or electron-donating groups resulting in lower yields. beilstein-journals.org This information is valuable for synthetic planning and for understanding the electronic requirements for molecular interactions.

Molecular Docking Investigations of Derivatives

Molecular docking is a computational technique extensively used to predict and analyze the binding of this compound derivatives to their biological targets at an atomic level. These in silico studies provide crucial insights into the binding modes, interaction energies, and key amino acid residues involved in forming the ligand-receptor complex, thereby guiding the rational design of more potent and selective compounds.

In the study of uracil-appended benzylic amines as enzyme inhibitors, molecular docking simulations were performed to elucidate their binding interactions with acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms. biruni.edu.tr The results helped to explain the experimental inhibition data by identifying key hydrogen bonds and π-π stacking interactions between the ligands and amino acid residues within the active sites of these enzymes. biruni.edu.tr

Similarly, molecular docking was employed to understand the bioactivity of a copper(II) complex derived from 6-chloro-3-methyluracil. researchgate.net These studies helped to clarify how the complex interacts with the active sites of target proteins, supporting the experimental findings of its biological activity. researchgate.net For other derivatives, docking against E. coli primase provided a theoretical basis for their observed antibacterial effects. researchgate.net

The application of molecular docking extends to the development of anticancer agents. New 1,2,4-triazole (B32235) derivatives synthesized from 6-amino-1,3-dimethyluracil were subjected to molecular docking studies to evaluate their binding potential against relevant cancer targets, comparing them to standard drugs. researchgate.net These computational investigations are invaluable for prioritizing candidates for further synthesis and biological testing.

Research into Nucleoside and Nucleotide Analogs

The this compound scaffold serves as a critical building block in the synthesis of nucleoside and nucleotide analogs, a class of compounds with significant therapeutic applications, particularly in antiviral and anticancer research. These analogs are designed to mimic natural nucleosides and can interfere with the synthesis and function of DNA and RNA, thereby disrupting the replication of viruses or the proliferation of cancer cells.

The utility of this scaffold is highlighted by its use in synthesizing nucleic acid analogs designed for antiviral and anticancer therapies. For example, 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil has been employed as a key intermediate for creating more complex analogs.

A significant area of research has been the synthesis of 1,2,3-triazolyl nucleoside analogues, where ribofuranosyl fragments are attached to a uracil-derived core. nih.govresearchgate.net These compounds have been evaluated for their antiviral activity, with several showing moderate effectiveness against influenza A H1N1 virus. nih.govresearchgate.net Theoretical calculations suggest that their mechanism of action may involve influencing the function of the viral RNA-dependent RNA polymerase (RdRp). nih.gov

Table 4: Antiviral Activity of Selected 1,2,3-Triazolyl Nucleoside Analogues against Influenza A H1N1

Compound Description IC₅₀ (µM)
2i 1,2,3-triazolyl-β-D-ribofuranosyl fragments linked via butylene to N-1 and N-3 of 6-methyluracil 57.5
5i 1,2,3-triazolyl-β-D-ribofuranosyl fragments linked via butylene to N-1 and N-3 of alloxazine 24.3
11c Two 1,2,3-triazolyl-tri-O-acetyl-β-D-ribofuranose fragments linked via propylene (B89431) to C-5 and N-3 of 6-methyluracil 29.2

Data sourced from Antonova et al. nih.govresearchgate.net

This ongoing research into modifying the uracil core to create novel nucleoside and nucleotide analogs continues to be a promising strategy for the development of new therapeutic agents.

Chemical Reactivity and Reaction Mechanisms of 6 Chloro 1,3 Dimethyluracil

Substitution Reactions at the 6-Position

The chlorine atom at the C6 position of 6-Chloro-1,3-dimethyluracil is a labile leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups at this position.

A variety of nucleophiles, including amines, thiols, and carbanions, can displace the chloride ion. For instance, the reaction with amino acids proceeds via nucleophilic substitution to yield 1,3-dimethyl-6-[N-(2-alkoxycarbonylalkyl)amino]uracils. Similarly, its reaction with 3-chloropropylamine (B7771022) is a key step in synthesizing intermediates for pharmaceutical compounds like Urapidil (B1196414). The reaction with heterocyclic amines such as pyridines and 1-methylimidazole (B24206) has been shown to produce uracilium salts in good yields.

The reaction with carbanions is also well-documented. Treatment with the sodium salt of ethyl acetoacetate (B1235776) in dimethylformamide (DMF) results in the substitution of the chlorine atom to form a new carbon-carbon bond at the 6-position. Even during photo-irradiation in the presence of p-xylene, a substitution product, 1,3-dimethyl-6-(p-xylyl)uracil, is formed alongside cycloadducts.

A notable reaction involves dimethylsulfoxonium methylide, which reacts with this compound to form a sulfoxonium ylide. This ylide itself is a versatile intermediate. For example, it can be converted to 6-(chloromethyl)-1,3-dimethyluracil by heating in acetonitrile (B52724) after treatment with HCl.

Table 1: Examples of Nucleophilic Substitution Reactions at the 6-Position

Nucleophile Reagent/Conditions Product Reference
Amines Amino Acids 1,3-Dimethyl-6-[N-(2-alkoxycarbonylalkyl)amino]uracils
Amines 3-Chloropropylamine 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil
Heterocyclic Amines Pyridines, 1-Methylimidazole Uracilium salts
Carbanions Ethyl acetoacetate, NaH, DMF Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)-3-oxobutanoate

Oxidation and Reduction Reactions of Derivatives

While this compound itself is not typically the primary subject of oxidation-reduction studies, its derivatives undergo significant redox transformations. These reactions are crucial for further functionalization of the pyrimidine (B1678525) core.

For example, 6-Chloro-5-formyl-1,3-dimethyluracil (B112526), a derivative synthesized from this compound, possesses a reactive aldehyde group. This formyl group can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing pathways to other important synthetic intermediates.

Reduction reactions are also synthetically valuable. The sulfoxonium ylide formed from the reaction of this compound with dimethylsulfoxonium methylide can undergo reductive elimination. Treatment of this ylide with Raney nickel results in the displacement of the entire dimethylsulfoxonium group and its replacement with a hydrogen atom, yielding 1,3,6-trimethyluracil (B79590) in high yield (92%).

Table 2: Oxidation and Reduction of this compound Derivatives

Derivative Reaction Type Reagents/Conditions Product Reference
6-Chloro-5-formyl-1,3-dimethyluracil Oxidation - 6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
6-Chloro-5-formyl-1,3-dimethyluracil Reduction - 6-Chloro-5-(hydroxymethyl)-1,3-dimethyluracil

Cyclization Reactions

This compound and its derivatives are pivotal in constructing fused heterocyclic systems and complex polycyclic structures through various cyclization reactions.

One prominent pathway is thermal cyclization. For instance, derivatives like 6-chloro-5-formyl-1,3-dimethyluracil react with hydrazines to undergo regioselective cyclocondensation, yielding pyrazolo[3,4-d]pyrimidinediones. Another powerful method is the Dieckmann cyclization. Uracil (B121893) derivatives, prepared by substituting the 6-chloro group with an amino acid ester and subsequent acylation at the 5-position, can be subjected to intramolecular condensation to form polysubstituted pyrimido[4,5-b]azepines.

Photocycloaddition represents another major class of cyclization reactions. UV irradiation of this compound or its 6-cyano derivative in the presence of alkenes, alkynes, or aromatic compounds leads to a variety of complex cycloadducts. For example, photolysis in the presence of mesitylene (B46885) or xylenes, often catalyzed by trifluoroacetic acid (TFA), can produce novel pentacyclic ring systems and tetramethylcyclooctapyrimidine-2,4-diones. These reactions are thought to proceed through ortho- or meta-cycloaddition mechanisms, leading to the formation of intricate fused and bridged structures. The reaction of 6-cyano-1,3-dimethyluracil with alkenes affords cyclobutapyrimidine derivatives.

Deuterium (B1214612) Exchange Studies

Deuterium exchange studies have provided critical insights into the reaction mechanisms involving this compound and its derivatives. These experiments help to elucidate the nature of intermediates and the pathways of bond formation and cleavage.

A key study focused on the sulfoxonium ylide derived from this compound. It was observed that this ylide undergoes deuterium exchange at three distinct locations: the C5 position of the uracil ring, the methine carbon of the ylide, and the methyl groups attached to the sulfur atom. Significantly, no deuterium exchange was observed at the N-methyl groups, providing specific information about the reactivity of different positions on the molecule.

Furthermore, deuterium-exchange experiments have been used to clarify the mechanism of cine-substitution reactions. In the conversion of 5-bromo-1,3-dimethyl

Q & A

Basic Questions

Q. What are the critical physicochemical properties of 6-Chloro-1,3-dimethyluracil, and how do they influence its handling in laboratory settings?

  • Answer: this compound (CAS 6972-27-6) has a molecular formula of C₆H₇ClN₂O₂ and a molecular weight of 174.585 g/mol. Its crystalline structure and moderate solubility in polar solvents (e.g., DMSO, ethanol) necessitate controlled storage conditions (dry, inert atmosphere) to prevent hydrolysis of the chloro substituent. Safety data indicate it is an irritant (Xi hazard code), requiring PPE (gloves, goggles) and proper ventilation during handling .

Q. How is this compound analytically characterized to confirm purity and structural integrity?

  • Answer: Analytical methods include:

  • Gas Chromatography (GC): Quantifies purity (>98% by GC) and detects volatile impurities .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies substitution patterns (e.g., chloro at C6, methyl at N1/N3) .
  • High-Performance Liquid Chromatography (HPLC): Assesses non-volatile contaminants and reaction intermediates .

Advanced Research Questions

Q. What synthetic strategies optimize nucleophilic substitution of the chlorine atom in this compound for derivatization (e.g., 6-amino analogs)?

  • Answer: The chloro group undergoes nucleophilic displacement with amines under reflux in aprotic solvents (e.g., DMF, THF). Catalytic bases (e.g., K₂CO₃) enhance reactivity. For example:

  • Stepwise substitution: Reaction with hydrazine yields 6-hydrazino-1,3-dimethyluracil, a precursor for heterocyclic derivatives .
  • Kinetic monitoring: TLC or HPLC tracks reaction progress to minimize side products like dimerization .

Q. How do researchers resolve contradictions in reaction yields during cross-coupling reactions involving this compound?

  • Answer: Yield discrepancies in Sonogashira or Suzuki-Miyaura couplings arise from:

  • Catalyst selection: Pd(PPh₃)₄ vs. PdCl₂(dppf) affects regioselectivity in alkynylation or arylation .
  • Temperature control: Lower temperatures (60–80°C) reduce decomposition of halogenated intermediates .
  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) isolates target compounds from byproducts .

Q. What role does the chloro substituent play in modulating the electronic properties of uracil derivatives, and how does this affect downstream reactivity?

  • Answer: The electron-withdrawing chloro group at C6 activates the uracil ring for electrophilic substitution at C5. This facilitates:

  • Halogen exchange: Bromination at C5 using NBS/H₂O₂ generates 5-bromo-6-chloro derivatives for diversification .
  • Electrochemical studies: The chloro group stabilizes intermediates in redox-active derivatives, as shown in pyridopyrimidine syntheses .

Q. What methodologies are used to assess the stability of this compound under varying pH and temperature conditions?

  • Answer: Accelerated stability studies include:

  • pH-dependent degradation: Incubation in buffered solutions (pH 1–13) with HPLC monitoring identifies hydrolysis products (e.g., 1,3-dimethyluracil) .
  • Thermogravimetric Analysis (TGA): Determines decomposition thresholds (>200°C) to guide storage and reaction design .

Methodological Notes

  • Reaction Optimization: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves solubility in biphasic systems .
  • Safety Protocols: Ethanolamine quenching neutralizes residual chlorinated intermediates post-synthesis .
  • Computational Modeling: DFT calculations predict regioselectivity in cross-coupling reactions, reducing experimental trial-and-error .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.